molecular formula C21H15NO2 B12123849 2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one

2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one

Cat. No.: B12123849
M. Wt: 313.3 g/mol
InChI Key: XMCPIYGOMXJUIM-UHFFFAOYSA-N
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Description

2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one typically involves the condensation reaction between 3-methoxybenzaldehyde and 9-amino-9H-fluoren-9-one. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce the original amine and aldehyde.

Scientific Research Applications

2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with DNA or proteins. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(1Z)-(2-methoxyphenyl)methylidene]amino}oxy)propanoic acid
  • N-[(E)-(3-Methoxyphenyl)methylidene]-2-propanamine
  • 3-amino-9H-fluoren-9-one

Uniqueness

2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one is unique due to its specific structural features, such as the presence of both a fluorenone and a methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other Schiff bases and related compounds.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylideneamino]fluoren-9-one

InChI

InChI=1S/C21H15NO2/c1-24-16-6-4-5-14(11-16)13-22-15-9-10-18-17-7-2-3-8-19(17)21(23)20(18)12-15/h2-13H,1H3

InChI Key

XMCPIYGOMXJUIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O

Origin of Product

United States

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